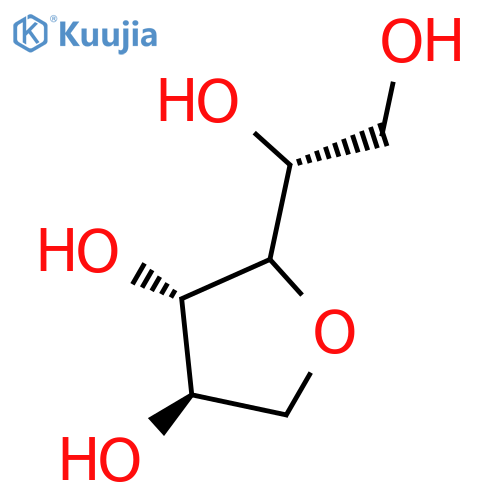Cas no 27299-12-3 (1,4-Anhydro-D-sorbitol)

1,4-Anhydro-D-sorbitol structure
商品名:1,4-Anhydro-D-sorbitol
1,4-Anhydro-D-sorbitol 化学的及び物理的性質
名前と識別子
-
- 1,4-Sorbitan
- 1,4-anhydro-D-Glucitol
- 1,4-Anhydro-D-sorbitol
- 1,4-anhydrosorbitol
- UNII-AV0YTZ4E6J
- Arlitan
- 27299-12-3
- NS00011485
- DTXSID20893390
- UNII-6O92ICV9RU
- 12441-09-7
- AT36238
- 1,4-SORBITAN [USP-RS]
- DB14474
- CS-0208700
- JNYAEWCLZODPBN-JGWLITMVSA-N
- Sorbitan
- DTXSID50893383
- EINECS 235-671-0
- W-202151
- 100402-56-0
- 1,4-Anhydroglucitol
- EINECS 309-491-9
- AV0YTZ4E6J
- Q59951142
- 28218-56-6
- (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
- d-Glucose, ether with 1,4-anhydro-d-glucitol
- 6O92ICV9RU
- (2R,3R,4S)-2-((R)-1,2-Dihydroxyethyl)tetrahydrofuran-3,4-diol
- EINECS 248-391-9
- SCHEMBL1386
- AKOS006274480
- Glucitol, 1,4-anhydro-
-
- インチ: InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5+,6?/m1/s1
- InChIKey: JNYAEWCLZODPBN-VRPWFDPXSA-N
- ほほえんだ: OC[C@H](C1[C@@H](O)[C@H](O)CO1)O
計算された属性
- せいみつぶんしりょう: 164.06847348g/mol
- どういたいしつりょう: 164.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- 疎水性パラメータ計算基準値(XlogP): -2.1
じっけんとくせい
- ゆうかいてん: 112-113°C
1,4-Anhydro-D-sorbitol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-250mg |
1,4-Anhydro-D-glucitol |
27299-12-3 | 95% | 250mg |
¥1380 | 2023-04-14 | |
| eNovation Chemicals LLC | Y1233556-300mg |
Glucitol, 1,4-anhydro- |
27299-12-3 | 97% | 300mg |
$1445 | 2023-05-17 | |
| TRC | A655525-2g |
1,4-Anhydro-D-sorbitol |
27299-12-3 | 2g |
$ 323.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1616008-300MG |
1,4-Sorbitan |
27299-12-3 | 300mg |
¥3199.48 | 2023-09-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000385 |
27299-12-3 | ¥1556.7 | 2023-01-13 | ||||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279370-5g |
1,4-Anhydro-D-glucitol |
27299-12-3 | 95% | 5g |
¥10989 | 2023-04-14 | |
| TRC | A655525-5g |
1,4-Anhydro-D-sorbitol |
27299-12-3 | 5g |
$ 685.00 | 2023-04-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2558-500MG |
27299-12-3 | 500MG |
¥2339.12 | 2023-01-14 |
1,4-Anhydro-D-sorbitol 関連文献
-
Aritomo Yamaguchi,Norihito Hiyoshi,Osamu Sato,Masayuki Shirai Green Chem. 2011 13 873
-
Jiaxing Guo,Yongji Song,Shanshan Liu,Long Huang,Xincheng Wang,Shanshan Liu,Cuiqing Li Catal. Sci. Technol. 2021 11 4226
-
Penghua Che,Fang Lu,Xiaoqin Si,Hong Ma,Xin Nie,Jie Xu Green Chem. 2018 20 634
-
4. Hydrophilic sulfonic acid-functionalized micro-bead silica for dehydration of sorbitol to isosorbideJun Shi,Yuhua Shan,Yuan Tian,Yu Wan,Yitian Zheng,Yangyang Feng RSC Adv. 2016 6 13514
-
Shiro Komba,Rika Iwaura RSC Adv. 2023 13 9316
27299-12-3 (1,4-Anhydro-D-sorbitol) 関連製品
- 31692-85-0(GLYCOFUROL)
- 652-67-5(Isosorbide)
- 62435-71-6(Ethyl tetrahydrofurfuryl ether)
- 5306-85-4(Isosorbide dimethyl ether)
- 97-99-4(Tetrahydrofurfuryl alcohol)
- 86087-23-2((S)-Tetrahydrofuran-3-ol)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 453-20-3(oxolan-3-ol)
- 27826-73-9(2,5-Anhydro-D-glucitol)
- 86087-24-3((3R)-oxolan-3-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:27299-12-3)1,4-Sorbitan

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ